molecular formula C6H3Cl2NO2 B189603 4,6-Dichloronicotinic acid CAS No. 73027-79-9

4,6-Dichloronicotinic acid

Cat. No. B189603
CAS RN: 73027-79-9
M. Wt: 192 g/mol
InChI Key: ILMIEWNDXAKVNI-UHFFFAOYSA-N
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Description

4,6-Dichloronicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

4,6-Dichloronicotinic acid can be synthesized by the hydrolysis of Sodium hydroxide and 4,6-dichloronicotinic acid ethyl ester . It is used as organic synthesis intermediates and pharmaceutical intermediates, mainly in laboratory research and development processes and chemical production processes .


Molecular Structure Analysis

The molecular formula of 4,6-Dichloronicotinic acid is C6H3Cl2NO2 . The molecular weight is 192.00 . The SMILES string is OC(=O)c1cnc(Cl)cc1Cl .


Physical And Chemical Properties Analysis

4,6-Dichloronicotinic acid has a density of 1.6±0.1 g/cm3 . Its boiling point is 337.0±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The molar refractivity is 41.1±0.3 cm3 .

Scientific Research Applications

In the field of organic synthesis , it can be synthesized by the hydrolysis of Sodium hydroxide and 4,6-dichloronicotinic acid ethyl ester .

In agrochemicals , it’s used as an intermediate, but the specific pesticides or herbicides it’s used in are not detailed in the sources .

In the dyestuff industry , it’s also used as an important raw material and intermediate .

  • Organic Synthesis : It serves as an important raw material and intermediate in organic synthesis . The specific reactions it’s involved in or the compounds it helps synthesize are not detailed in the sources.

  • Pharmaceuticals : In the pharmaceutical industry, it’s used as an important intermediate . The specific drugs or therapeutic applications it contributes to are not mentioned in the sources.

  • Agrochemicals : It’s used as an intermediate in the production of agrochemicals . The specific pesticides or herbicides it’s used in are not detailed in the sources.

  • Dyestuff Industry : In the dyestuff industry, it’s used as an important raw material and intermediate . The specific dyes it helps produce are not mentioned in the sources.

Safety And Hazards

4,6-Dichloronicotinic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of inhalation, it is advised to remove the victim to fresh air and give artificial respiration .

properties

IUPAC Name

4,6-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMIEWNDXAKVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355755
Record name 4,6-dichloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloronicotinic acid

CAS RN

73027-79-9
Record name 4,6-Dichloronicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73027-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dichloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloronicotinic Acid73027-79-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Sodium hydroxide (40 mL, 6.25 M solution) was added to a stirred solution of 4,6-dichloronicotinic acid ethyl ester (22) (25.95 g, 118 mmol) in 4:1:1 THF/MeOH/water (600 mL). After 30 minutes, the reaction mixture was acidified to pH 2 with concentrated HCl, diluted with 1:1 EtOAc/Et2O and washed with water and brine. The organic layer was dried (Na2SO4) and concentrated. The resulting off-white solid was twice concentrated from toluene to give the desired product (23) as a white solid (21.73 g, 96%).
Quantity
40 mL
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reactant
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25.95 g
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THF MeOH water
Quantity
600 mL
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EtOAc Et2O
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Synthesis routes and methods II

Procedure details

To a solution of methyl 4,6-dichloronicotinate in a mixture of THF (400 ml), MeOH (100 ml) and H2O (100 ml) was added a solution of NaOH (10 g) in 40 ml H2O. The mixture was stirred for 40 min, at room temp. Then, the solvents were reduced and it was acidified with conc. HCl to a pH of about 2. It was extracted using a mixture of Et2O/EtOAc and the organic layer was dried with Na2SO4. The solvents were removed and the residue dried in vacuo to obtain the title compound as a white solid (12.3 g, 69%). Rf (CHCl3/MeOH 10:1)=0.85. 1H-NMR (300 MHz, DMSO-D6): δ=8.80 (s, 1H), 7.90 (s, 1H).
Quantity
0 (± 1) mol
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reactant
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100 mL
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100 mL
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10 g
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40 mL
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Yield
69%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Sodium hydroxide (40 mL, 6.25 M solution) was added to a stirred solution of 4,6-dichloronicotinic acid ethyl ester (22) (25.95 g, 118 mmol) in 4:1:1 THF:MeOH:water (600 mL). After 30 minutes, the reaction mixture was acidified to pH 2 with concentrated HCl, diluted with 1:1 EtOAc:Et2O and washed with water and brine. The organic layer was dried (Na2SO4) and concentrated. The resulting off-white solid was twice concentrated from toluene to give the desired product (23) as a white solid (21.73 g, 96%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
25.95 g
Type
reactant
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0 (± 1) mol
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0 (± 1) mol
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Kurata, K Kusumi, K Otsuki, R Suzuki… - Journal of Medicinal …, 2017 - ACS Publications
The discovery of 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid 13n (ceralifimod, ONO-4641), a sphingosine-1-…
Number of citations: 19 pubs.acs.org
W McCoull, A Bailey, P Barton, AM Birch… - Journal of medicinal …, 2017 - ACS Publications
GPR120 agonists have therapeutic potential for the treatment of diabetes, but few selective agonists have been reported. We identified an indazole-6-phenylcyclopropylcarboxylic acid …
Number of citations: 30 pubs.acs.org
A Kohlmann, SG Zech, F Li, T Zhou… - Journal of medicinal …, 2013 - ACS Publications
Lactate dehydrogenase A (LDH-A) catalyzes the interconversion of lactate and pyruvate in the glycolysis pathway. Cancer cells rely heavily on glycolysis instead of oxidative …
Number of citations: 102 pubs.acs.org
Q Ye, J Ma, P Wang, C Wang, M Sun, Y Zhou… - Bioorganic & Medicinal …, 2023 - Elsevier
Wee1 has emerged as a potential target in cancer therapy due to its critical role in the regulation of the cell cycle. Here, we describe a series of Wee1 inhibitors with a novel scaffold that …
Number of citations: 3 www.sciencedirect.com
R Moslin, Y Zhang, ST Wrobleski, S Lin… - Journal of Medicinal …, 2019 - ACS Publications
As a member of the Janus (JAK) family of nonreceptor tyrosine kinases, TYK2 plays an important role in mediating the signaling of pro-inflammatory cytokines including IL-12, IL-23, and …
Number of citations: 56 pubs.acs.org
T Pillaiyar, F Rosato, M Wozniak, J Blavier… - European Journal of …, 2021 - Elsevier
GPR27 belongs, with GPR85 and GPR173, to a small subfamily of three receptors called “Super-Conserved Receptors Expressed in the Brain” (SREB). It has been postulated to …
Number of citations: 7 www.sciencedirect.com
C Zhang, W Qi, Y Li, M Tang, T Yang… - Journal of Medicinal …, 2021 - ACS Publications
TYK2 mediates signaling of IL-23, IL-12, and Type I IFN-driven responses that are critical in immune-mediated diseases. Herein, we report the design, synthesis, and structure–activity …
Number of citations: 13 pubs.acs.org
H Huang, DA Hutta, H Hu, RL DesJarlais… - Bioorganic & medicinal …, 2008 - Elsevier
A series of pyrimidinopyridones has been designed, synthesized and shown to be potent and selective inhibitors of the FMS tyrosine kinase. Introduction of an amide substituent at the 6-…
Number of citations: 36 www.sciencedirect.com

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